Sodium 1-hexanesulfonate monohydrate is a chemical compound with the molecular formula and a molecular weight of approximately 206.24 g/mol . It is commonly used as an ion-pairing reagent in various chromatographic techniques, particularly in high-performance liquid chromatography (HPLC) and ion pair chromatography, due to its ability to enhance the separation of ionic compounds . The compound is classified as an anionic surfactant and is recognized for its role in facilitating the solubilization of hydrophobic substances in aqueous environments .
Sodium 1-hexanesulfonate monohydrate can be synthesized through several methods, primarily involving the sulfonation of hexane followed by neutralization with sodium hydroxide. The general steps include:
The synthesis requires careful control of temperature and reaction time to ensure high yields and purity. The final product is typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and composition .
Sodium 1-hexanesulfonate monohydrate has a linear alkyl chain with a sulfonate group, which imparts its surfactant properties. The structural representation includes:
O.[Na+].CCCCCCS([O-])(=O)=O
CLCGFJYKZGFGSQ-UHFFFAOYSA-M
.The compound exists as a white crystalline solid that readily dissolves in water, forming a clear solution. It has specific UV absorption characteristics that are useful for analytical applications, with maximum absorbance at wavelengths around 210 nm .
Sodium 1-hexanesulfonate can participate in various chemical reactions typical of sulfonates, including:
The reactivity of sodium 1-hexanesulfonate makes it suitable for use in complexation reactions and as a stabilizing agent for colloidal systems .
The mechanism of action for sodium 1-hexanesulfonate primarily involves its role as an ion-pairing agent in chromatography. By associating with analytes, it modifies their effective charge and hydrophobicity, facilitating their separation based on size or charge during chromatographic processes.
Studies have shown that the presence of sodium 1-hexanesulfonate can significantly improve the resolution of complex mixtures by altering retention times and peak shapes in chromatograms .
Safety data indicate that while sodium 1-hexanesulfonate has low toxicity, it can cause irritation upon contact with skin or eyes, necessitating proper handling precautions .
Sodium 1-hexanesulfonate monohydrate finds extensive use in scientific research and industrial applications:
This compound's versatility makes it an essential reagent in various fields, including pharmaceuticals, environmental analysis, and materials science.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: